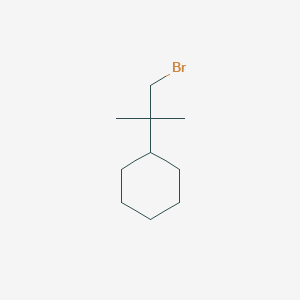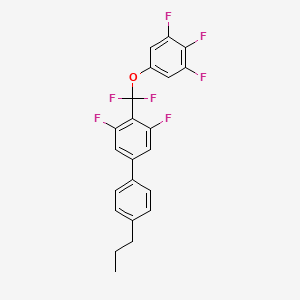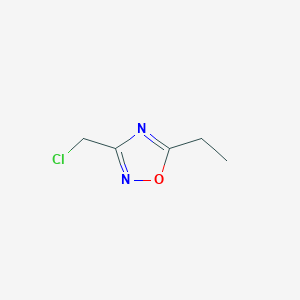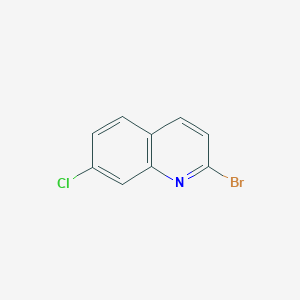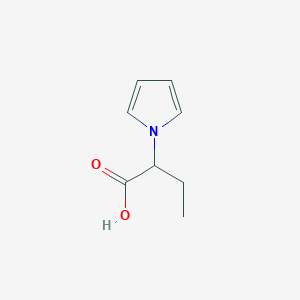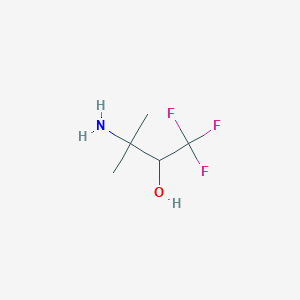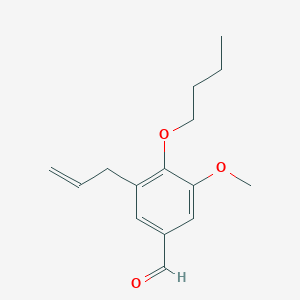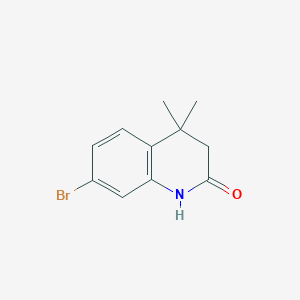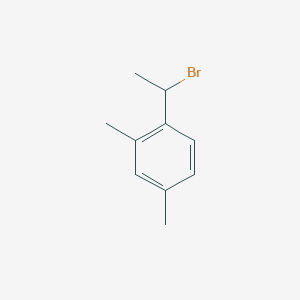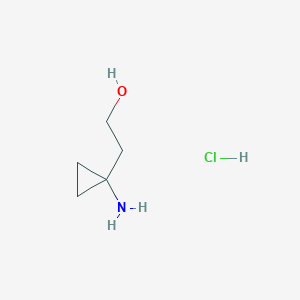![molecular formula C20H15NO B1286750 3-[4-(Benzyloxy)phenyl]benzonitrile CAS No. 893736-83-9](/img/structure/B1286750.png)
3-[4-(Benzyloxy)phenyl]benzonitrile
描述
3-[4-(Benzyloxy)phenyl]benzonitrile is an organic compound with the molecular formula C20H15NO. It is also known by its IUPAC name, 4’-(benzyloxy)[1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which in turn is connected to a benzonitrile group. It is a versatile chemical with various applications in scientific research and industry .
作用机制
Target of Action
3-[4-(Benzyloxy)phenyl]benzonitrile, also known as BOPBN , is a chemical compound that has gained significant attention in various fields of research and industry. It has been found to inhibit EGFR kinase , a protein that plays a key role in regulating cell growth and survival. This makes it a potential target for cancer therapies.
Mode of Action
The compound interacts with its target, EGFR kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the death of cancer cells.
Pharmacokinetics
Its molecular weight of 28534 suggests that it may have good bioavailability
Result of Action
The inhibition of EGFR kinase by this compound can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent results against the A549 cancer cell line, with an IC50 value of 5.6 µM . Furthermore, it has been observed to induce apoptosis in cancer cells .
生化分析
Biochemical Properties
3-[4-(Benzyloxy)phenyl]benzonitrile plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can undergo oxidative reactions at the benzylic position, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit cytochrome P450 enzymes, leading to decreased metabolism of certain substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade under certain conditions, leading to the formation of reactive intermediates. These intermediates can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-[4-(Benzyloxy)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
3-[4-(Benzyloxy)phenyl]benzonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)benzonitrile: Similar structure but lacks the biphenyl moiety.
4-(Benzyloxy)phenylacetonitrile: Contains an acetonitrile group instead of a benzonitrile group.
4-(Benzyloxy)phenylmethanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
3-[4-(Benzyloxy)phenyl]benzonitrile is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π stacking interactions. This makes it particularly useful in applications requiring specific molecular conformations and interactions.
属性
IUPAC Name |
3-(4-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFXTUDRJYZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602454 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-83-9 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)
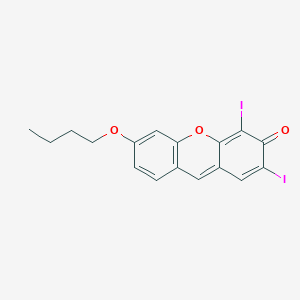
![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)
